4-(Pyridin-4-ylmethyl)morpholine

Vue d'ensemble

Description

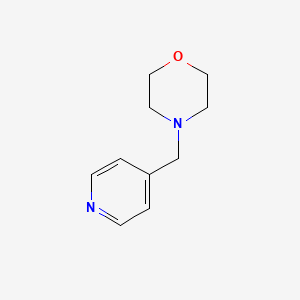

4-(Pyridin-4-ylmethyl)morpholine is a heterocyclic organic compound that features a morpholine ring attached to a pyridine ring via a methylene bridge.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-4-ylmethyl)morpholine typically involves the reaction of morpholine with 4-pyridylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Pyridin-4-ylmethyl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with hydrogenated pyridine rings.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

4-(Pyridin-4-ylmethyl)morpholine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .

Mécanisme D'action

The mechanism of action of 4-(Pyridin-4-ylmethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparaison Avec Des Composés Similaires

Pyrrolidine: Another nitrogen-containing heterocycle with a five-membered ring.

Piperidine: A six-membered nitrogen-containing heterocycle similar to morpholine but without the oxygen atom.

Indole: A bicyclic compound containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Uniqueness: 4-(Pyridin-4-ylmethyl)morpholine is unique due to its combination of a morpholine ring and a pyridine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound in various research and industrial applications .

Activité Biologique

4-(Pyridin-4-ylmethyl)morpholine, a compound with the CAS number 61777-51-3, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a pyridin-4-ylmethyl group, which contributes to its unique chemical properties. The presence of both the morpholine and pyridine moieties enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, demonstrating potential as an antibacterial agent. For instance, in vitro assays revealed that it effectively inhibited Escherichia coli and Staphylococcus aureus at low concentrations, suggesting its utility in treating bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties . It has shown promising results in inhibiting cancer cell proliferation in several types of cancer, including breast and colon cancer. A notable study reported that this compound induced apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound can bind to specific enzymes involved in metabolic pathways, inhibiting their activity. For example, it has been shown to inhibit bacterial topoisomerases, which are essential for DNA replication and transcription .

- Receptor Modulation : It interacts with various receptors on cell surfaces, modulating their signaling pathways. This interaction can lead to altered cellular responses, such as reduced proliferation in cancer cells .

- Signal Transduction : The compound influences intracellular signaling pathways that regulate critical cellular processes, including cell survival and apoptosis .

Study on Antimicrobial Efficacy

A study conducted by researchers at a prominent university tested the antimicrobial efficacy of this compound against multiple strains of bacteria. The results indicated that the compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 10 to 25 µg/mL for various pathogens, demonstrating its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Klebsiella pneumoniae | 25 |

Study on Anticancer Mechanisms

In another study focused on its anticancer effects, researchers treated human breast cancer cells with varying concentrations of this compound. They observed a dose-dependent decrease in cell viability and an increase in apoptosis markers.

| Concentration (µM) | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 20 |

| 50 | 50 | 45 |

Propriétés

IUPAC Name |

4-(pyridin-4-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-11-4-2-10(1)9-12-5-7-13-8-6-12/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVBJIMAQAPHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.